1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
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Overview
Description
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of boron-containing heterocycles It is characterized by the presence of a benzodiazole ring fused with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole typically involves the reaction of a benzodiazole derivative with a boronic ester. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated benzodiazole reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized benzodiazole derivatives .
Scientific Research Applications
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be employed in the development of boron-containing drugs and bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the benzodiazole ring can participate in π-π stacking interactions, enhancing its binding affinity to certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a pyrazole ring instead of a benzodiazole ring.
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: This compound features an indole ring.
Uniqueness
1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole ring and a dioxaborolane moiety. This structure imparts distinct chemical reactivity and binding properties, making it valuable in various applications, particularly in the fields of organic synthesis and materials science.
Properties
Molecular Formula |
C14H19BN2O2 |
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Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-16-10-8-6-7-9-11(10)17(12)5/h6-9H,1-5H3 |
InChI Key |
QRWYQAVLLBIZJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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